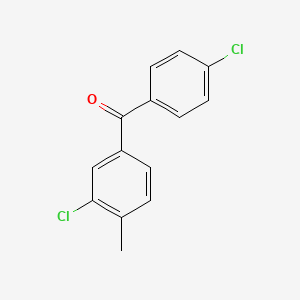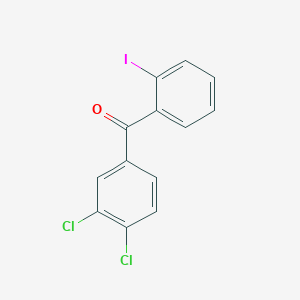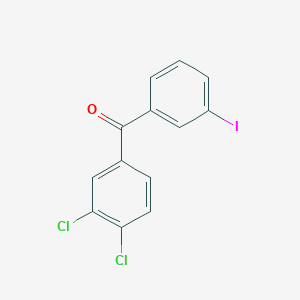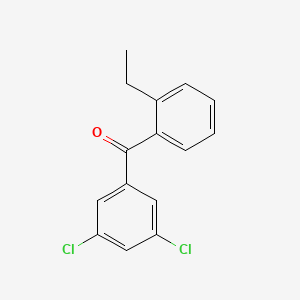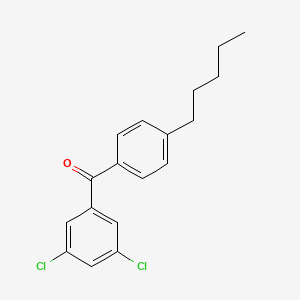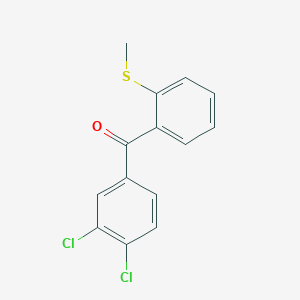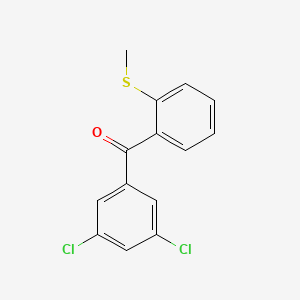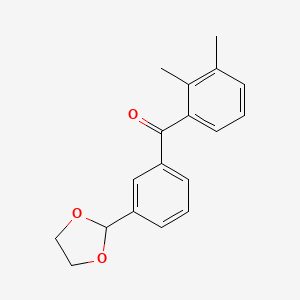
2,3-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
描述
2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C18H18O3 It is characterized by the presence of a benzophenone core substituted with a 1,3-dioxolane ring and two methyl groups
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that 1,3-dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that similar compounds have been shown to modulate serotonergic and glutamatergic systems and exhibit anti-inflammatory and antioxidant actions .
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability due to its lipophilic nature .
Result of Action
Similar compounds have been shown to exhibit antinociceptive and anti-edematogenic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
生化分析
Cellular Effects
The effects of 2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone on various types of cells and cellular processes are currently unknown. It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These potential effects require further experimental validation .
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone at different dosages in animal models have not been reported in the literature. Studies could include observations of threshold effects, as well as any toxic or adverse effects at high doses .
准备方法
The synthesis of 2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the condensation of 2,3-dimethylbenzoyl chloride with 1,3-dioxolane in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
化学反应分析
2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
科学研究应用
2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
相似化合物的比较
2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone can be compared with similar compounds such as:
2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol: This compound also contains a dioxolane ring but differs in its overall structure and functional groups.
(2-Methyl-(1,3)dioxolan-2-yl)-acetic acid 3,7-dimethyl-octa-2,6-dienyl ester: Another dioxolane-containing compound with distinct chemical properties and applications. The uniqueness of 2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone lies in its specific substitution pattern and the resulting chemical behavior, which can be leveraged in various research and industrial contexts.
属性
IUPAC Name |
(2,3-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-5-3-8-16(13(12)2)17(19)14-6-4-7-15(11-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCAFJFPOOUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645063 | |
| Record name | (2,3-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-30-1 | |
| Record name | (2,3-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


